4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one
Description
This compound features a pyridinyloxy-anilino backbone linked to a trifluoropentenone moiety. The 3-chloro-5-(trifluoromethyl)-2-pyridinyl group contributes to electron-withdrawing effects and steric bulk, while the trifluoropentenone group introduces ketone reactivity.
Properties
IUPAC Name |
(Z)-4-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]-1,1,1-trifluoropent-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF6N2O2/c1-9(5-14(27)17(22,23)24)26-11-3-2-4-12(7-11)28-15-13(18)6-10(8-25-15)16(19,20)21/h2-8,26H,1H3/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFNCVUKJKZNV-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C(F)(F)F)/NC1=CC(=CC=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure and Properties
- Molecular Formula : C16H15ClF3N3O2
- Molecular Weight : 373.76 g/mol
- CAS Number : Not specifically listed in the sources but related compounds are referenced.
The compound features a trifluoromethyl group, a pyridine moiety, and an aniline structure, which are known to influence its biological properties.
Biological Activity
Research indicates that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail specific biological activities associated with this compound and its analogs.
Case Studies
-
Antibacterial Properties :
- A study exploring analogs of compounds similar to the target molecule demonstrated effective antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups enhanced this activity, suggesting that the trifluoromethyl group may play a role in increasing antibacterial efficacy .
- Inhibition of Pathogens :
Summary Table of Antimicrobial Activity
Research Findings
Studies on structurally similar compounds suggest potential anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds with trifluoromethyl groups have shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : The mechanism often involves modulation of signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.
Summary Table of Anticancer Activity
Scientific Research Applications
Medicinal Chemistry
The compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications. Key areas of research include:
- Anticancer Activity : Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The presence of trifluoromethyl groups can enhance the binding affinity to target proteins involved in tumor growth, making it a candidate for anticancer drug development.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of pathogenic microorganisms. Its structural components facilitate interactions with microbial targets, potentially leading to the development of new antimicrobial agents.
Agricultural Chemistry
4-(3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one serves as an intermediate in synthesizing agricultural chemicals such as herbicides and pesticides. The trifluoromethyl group enhances biological activity against pests and pathogens, making it valuable in crop protection strategies.
Case Study 1: Anticancer Efficacy
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated that it induced apoptosis at micromolar concentrations, with IC50 values suggesting potent anticancer activity compared to established chemotherapeutics. The study emphasized the importance of specific substitutions in enhancing efficacy while minimizing toxicity to normal cells.
Case Study 2: Antimicrobial Resistance
Research highlighted the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. This finding suggests its potential as a novel therapeutic agent for treating resistant infections, addressing a critical need in modern medicine.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Molecular Data
Key Observations :
- The target compound shares the pyridinyloxy-anilino motif with haloxyfop derivatives (e.g., haloxyfop-methyl) but replaces the herbicidal propanoate ester with a trifluoropentenone group, likely altering its mechanism of action .
- Compared to 3-oxopropanoic acid analogs (e.g., CAS 321433-61-8), the trifluoropentenone group increases lipophilicity and may enhance membrane permeability .
- The absence of a carboxylic acid or ester group distinguishes it from herbicidal analogs like haloxyfop, which inhibit acetyl-CoA carboxylase in plants .
Key Observations :
- Haloxyfop derivatives rely on esterification and phenoxy coupling , whereas the target compound may require ketone-specific reactions (e.g., enolate alkylation).
- The pyridinyloxy-anilino motif is commonly synthesized via nucleophilic aromatic substitution or metal-catalyzed cross-coupling .
Key Observations :
- The target compound’s trifluoropentenone group may act as a Michael acceptor, enabling covalent binding to enzymes—similar to kinase inhibitors like vecabrutinib .
- Unlike haloxyfop, the absence of an acid/ester group suggests non-herbicidal applications, possibly in medicinal chemistry .
Physicochemical Properties
Table 4: Stability and Reactivity
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one, and how can reaction yields be improved?
- Methodology :
- Step 1 : Start with nucleophilic aromatic substitution between 3-chloro-5-(trifluoromethyl)-2-pyridinol and a nitro-substituted aniline derivative. Use polar aprotic solvents (e.g., DMF) with a base (K₂CO₃) at 80–100°C to facilitate the reaction .
- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂. Monitor progress via TLC or HPLC .
- Step 3 : Introduce the trifluoromethyl ketone moiety via condensation reactions. Optimize stoichiometry and temperature (e.g., 50–60°C in THF) to minimize side products .
- Yield Improvement : Screen catalysts (e.g., Lewis acids like AlCl₃) and use microwave-assisted synthesis to accelerate reaction kinetics .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹⁹F NMR is critical for resolving trifluoromethyl and pyridinyl groups. ¹H-¹³C HSQC can clarify aromatic proton environments .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns. Isotopic clusters from chlorine (³⁵Cl/³⁷Cl) aid structural validation .
- X-ray Crystallography : For crystalline derivatives, single-crystal analysis provides bond lengths and angles, especially for the enone system .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the trifluoromethyl ketone group in nucleophilic additions?
- Mechanistic Insights :
- The electron-withdrawing trifluoromethyl group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack. Steric hindrance from the pyridinyloxy group may slow reactions with bulky nucleophiles (e.g., Grignard reagents).
- Experimental Design :
- Compare reaction rates with varying nucleophiles (e.g., primary vs. secondary amines) using kinetic studies (UV-Vis monitoring).
- Computational modeling (DFT) can map charge distribution and transition states .
Q. What are the environmental stability and degradation pathways of this compound under simulated natural conditions?
- Environmental Fate Study :
- Hydrolysis : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation via LC-MS to identify hydrolytic products (e.g., carboxylic acids from ketone hydrolysis) .
- Photolysis : Use UV light (254–365 nm) in a photoreactor. Detect radical intermediates (EPR spectroscopy) and quantify half-life .
- Biotic Degradation : Incubate with soil microbiota or liver microsomes. Identify metabolites (e.g., dechlorinated or hydroxylated derivatives) using HR-MS/MS .
Q. How can this compound be integrated into a theoretical framework for designing agrochemicals with reduced resistance development?
- Conceptual Strategy :
- Link its mode of action (e.g., inhibition of acetyl-CoA carboxylase in pests) to resistance mechanisms. Use molecular docking (AutoDock Vina) to predict binding affinity against mutant enzyme variants .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified pyridinyloxy or anilino groups. Test bioactivity against resistant pest strains to identify resistance-breaking motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
